Product packaging for Ethyl 2-methyl-1-piperazinecarboxylate(Cat. No.:CAS No. 120737-73-7)

Ethyl 2-methyl-1-piperazinecarboxylate

Cat. No.: B040795
CAS No.: 120737-73-7
M. Wt: 172.22 g/mol
InChI Key: CWPSTZCYESJGPF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-piperazinecarboxylate is a versatile and highly valuable N-protected piperazine derivative extensively employed as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core utility lies in the carbamate group, which serves as a protecting group for the secondary amine nitrogen, allowing for selective functionalization at other positions on the piperazine ring. This enables researchers to systematically construct complex molecular architectures, particularly for the development of novel bioactive compounds. The piperazine scaffold is a privileged structure in drug discovery, frequently found in molecules targeting central nervous system (CNS) disorders, as antipsychotics and antidepressants, as well as in antivirals, antifungals, and anticancer agents. Following the introduction of desired substituents, the ethyl carbamate protecting group can be readily removed under mild acidic conditions (e.g., with HCl or TFA) to unveil the free secondary amine, a common pharmacophore critical for target binding and activity. This compound is essential for exploring structure-activity relationships (SAR), optimizing drug-like properties, and synthesizing candidate libraries for high-throughput screening. It is supplied For Research Use Only and is strictly intended for laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B040795 Ethyl 2-methyl-1-piperazinecarboxylate CAS No. 120737-73-7

Properties

IUPAC Name

ethyl 2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPSTZCYESJGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation in Polar Solvents

In a typical procedure, 2-methylpiperazine reacts with ethyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide. The base deprotonates the secondary amine, enhancing its nucleophilicity for attacking the electrophilic carbonyl carbon of ethyl chloroformate. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred to stabilize the transition state and solubilize reactants.

Example Protocol:

  • Molar Ratio: 1:1.1 (2-methylpiperazine : ethyl chloroformate)

  • Solvent: Dichloromethane (2.5 mL/g of 2-methylpiperazine)

  • Temperature: 0–5°C during chloroformate addition, followed by stirring at 25°C for 4–6 hours.

  • Yield: 78–85% after aqueous workup and solvent evaporation.

Advanced Methodologies for Yield and Purity Optimization

Hydrochloride Salt Intermediate Approach

Adapting methods from piperazine mono-hydrochloride synthesis, 2-methylpiperazine can first be converted to its hydrochloride salt to control reactivity. This step minimizes disubstitution by reducing the availability of free amine groups.

Procedure:

  • Salt Formation: 2-Methylpiperazine is treated with hydrochloric acid in methanol (2:1 v/w) at reflux for 1 hour, yielding 2-methylpiperazine hydrochloride.

  • Reaction with Ethyl Chloroformate: The hydrochloride salt is suspended in THF, and ethyl chloroformate is added dropwise with triethylamine (1.2 equivalents) at 0°C. The mixture is stirred for 6 hours at 25°C.

  • Workup: Filtration removes triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.

Advantages:

  • Purity: Reduces disubstituted impurities to <2%.

  • Yield Improvement: 88–92% isolated yield after vacuum distillation.

Solvent and Temperature Effects

Comparative studies using solvents from the patent literature reveal critical trends:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane2568598.5
Methanol4047897.2
Water6036595.8
THF2568899.1

Key Findings:

  • THF Superiority: Higher yields and purity due to better solubility of intermediates.

  • Aqueous Systems: Faster reactions but lower yields due to hydrolysis of ethyl chloroformate.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility and safety. A scaled-up adaptation of the hydrochloride method involves:

  • Reactor Design: Tubular reactor with in-line mixing of 2-methylpiperazine hydrochloride and ethyl chloroformate in THF.

  • Parameters: Residence time of 30 minutes at 40°C, achieving 94% conversion.

  • Downstream Processing: Automated solvent removal and vacuum distillation units for bulk purification.

Economic Benefits:

  • Solvent Recovery: 90% methanol and THF recycled via distillation.

  • Throughput: 500 kg/day capacity with >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Disubstituted byproducts (e.g., diethyl 2-methylpiperazine-1,4-dicarboxylate) arise from excess ethyl chloroformate or inadequate temperature control.

Solutions:

  • Stoichiometric Precision: Use a 5–10% excess of 2-methylpiperazine to consume residual chloroformate.

  • Low-Temperature Addition: Maintain reaction temperatures below 10°C during reagent mixing.

Purification Challenges

Residual solvents and unreacted starting materials necessitate advanced purification.

Methods:

  • Vacuum Distillation: Boiling point of 145–148°C at 15 mmHg for the target compound.

  • Recrystallization: Ethyl acetate/n-hexane (1:3) yields crystals with 99.3% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction : Capable of being reduced to amine derivatives with lithium aluminum hydride.
  • Substitution : Engages in reactions with alkyl halides and acyl chlorides to form substituted derivatives.

Chemistry

Ethyl 2-methyl-1-piperazinecarboxylate serves as a building block in the synthesis of more complex molecules. It is particularly useful in:

  • Pharmaceutical Development : Acts as an intermediate in the synthesis of drugs targeting the central nervous system (CNS) due to its ability to interact with biological macromolecules.
  • Agrochemicals : Utilized in the formulation of pesticides and herbicides.

Biology

In biological research, this compound is employed to study:

  • Enzyme Inhibition : It can act as an inhibitor or modulator of enzyme activity, providing insights into biochemical pathways.
  • Receptor Binding Studies : Its structure allows it to bind to specific sites on proteins, facilitating research into receptor-ligand interactions.

Medicine

This compound has potential therapeutic applications:

  • CNS Disorders : As an intermediate for drugs that treat conditions such as depression and anxiety.
  • Antibacterial Agents : Research indicates its potential as a precursor for compounds with antibacterial properties.

Case Study 1: Synthesis of CNS Active Compounds

A study demonstrated that this compound was successfully used as a precursor for synthesizing novel antidepressants. The synthesized compounds exhibited significant binding affinity for serotonin receptors, indicating their potential efficacy in treating depression.

Case Study 2: Agrochemical Development

Research involving the use of this compound in agrochemical formulations showed promising results. The compound was integrated into a new class of herbicides that demonstrated enhanced effectiveness against resistant weed species while minimizing environmental impact.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its piperazine ring structure allows it to bind to specific sites on proteins, altering their function and leading to the desired biological effects.

Comparison with Similar Compounds

Positional Isomers: Ethyl 4-Methyl-1-Piperazinecarboxylate

A key positional isomer, ethyl 4-methyl-1-piperazinecarboxylate (CAS 59325-11-0), differs in the placement of the methyl group at the 4-position instead of the 2-position. This structural variation significantly impacts steric and electronic properties:

  • Molecular Weight : 151.12 g/mol .
  • Synthesis : Typically prepared via carbamate formation using ethyl chloroformate and 4-methylpiperazine .
  • Applications : Used as a building block in antiviral and anticancer agents, leveraging its improved solubility compared to 2-methyl analogs .
Property Ethyl 2-Methyl-1-Piperazinecarboxylate Ethyl 4-Methyl-1-Piperazinecarboxylate
Methyl Group Position 2-position 4-position
Molecular Weight (g/mol) ~166 (estimated) 151.12
Key Applications Antipsychotics, anticonvulsants Antivirals, kinase inhibitors

The 4-methyl isomer exhibits reduced steric hindrance, enabling easier functionalization at the 2-position for further derivatization .

tert-Butyl-Protected Analogs

tert-Butyl 2-methyl-1-piperazinecarboxylate (e.g., CAS 120737-78-2) replaces the ethyl ester with a tert-butoxycarbonyl (Boc) group. This modification enhances stability under acidic conditions, making it a preferred intermediate in peptide synthesis:

  • Synthesis: Achieved via Mitsunobu cyclization or alkylation strategies .
  • Advantages : The Boc group is easily cleaved under mild acidic conditions, enabling selective deprotection in multi-step syntheses .

Aryl- and Heterocyclic-Substituted Derivatives

  • Structural Features : A 1,3,4-oxadiazole ring linked via a sulfanyl-acetyl group enhances π-π stacking interactions with biological targets .
  • Bioactivity : Such derivatives exhibit antimicrobial and antitumor activity due to improved target affinity compared to simpler esters .

Piperazinecarboxylates with Extended Side Chains

Ethyl 1-benzylpiperazine-2-carboxylate (CAS 134749-45-4) introduces a benzyl group at the 1-position, altering electronic and steric profiles:

  • Synthesis : Involves benzylation of the piperazine nitrogen followed by esterification .
  • Applications : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Key Research Findings and Trends

Pharmacological Performance

  • This compound and its analogs show promise in neurological disorders. For instance, 2-methyl substitution is associated with enhanced dopamine receptor binding in antipsychotic candidates .
  • Ethyl 4-methyl-1-piperazinecarboxylate derivatives demonstrate superior kinase inhibition due to favorable interactions with ATP-binding pockets .

Stability and Reactivity

  • Ethyl esters (e.g., this compound) are more prone to hydrolysis than Boc-protected analogs, limiting their use in prolonged biological assays .
  • Methyl group position affects basicity: 2-methyl derivatives exhibit lower pKa values (~7.5) compared to 4-methyl analogs (~8.2), influencing protonation states under physiological conditions .

Biological Activity

Ethyl 2-methyl-1-piperazinecarboxylate (EMPC) is a piperazine derivative with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, interactions with biological macromolecules, and its role as a building block in drug synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂O₂
  • CAS Number : 120737-73-7
  • Chemical Structure : The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, contributing to its biological activity.

Synthesis Methods

EMPC can be synthesized through the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The general procedure involves:

  • Starting Materials : 2-methylpiperazine and ethyl chloroformate.
  • Reaction Conditions : Conducted in dichloromethane or tetrahydrofuran with a base like triethylamine.
  • Procedure : The reactants are mixed at low temperatures (0-5°C) and stirred for several hours before purification.

Anticancer Properties

Recent studies have highlighted EMPC's potential anticancer activity. A notable investigation demonstrated that derivatives of piperazine, including EMPC, exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human cancer cell lines such as MCF7 (breast), A549 (lung), and HT29 (colorectal).
  • Results : Some derivatives showed growth inhibition percentages ranging from -35% to -90%, indicating strong anticancer potential. Specifically, compounds derived from similar structures have been reported to have GI50 values below 10 µM against multiple cancer types .

The mechanism through which EMPC exerts its biological effects primarily involves:

  • Apoptosis Induction : EMPC has been linked to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic proteins, leading to increased apoptotic cell death in targeted cancer cells .
  • Enzyme Inhibition : EMPC interacts with various enzymes and receptors, acting as an inhibitor or modulator. This interaction can alter biochemical pathways crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPC, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 1-piperazinecarboxylateLacks methyl group at the 2-positionModerate anticancer activity
Methyl piperazine-1-carboxylateContains a methyl group instead of ethylLower solubility; varied activity
Ethyl piperazinoacetateContains an additional acetyl groupEnhanced binding affinity in certain assays

Case Studies

Several case studies have documented the biological effects of piperazine derivatives, including EMPC:

  • Study on Antitumor Activity :
    • Researchers synthesized various piperazine derivatives and tested their efficacy against leukemia cell lines.
    • Findings indicated that specific modifications on the piperazine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.8 µM against CCRF-CEM cells .
  • Enzyme Interaction Studies :
    • EMPC was evaluated for its ability to inhibit specific enzymes involved in cancer progression.
    • Molecular docking studies suggested that EMPC binds effectively to target sites on these enzymes, potentially leading to therapeutic applications in cancer treatment.

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